molecular formula C14H14N2O6 B158214 Quinoxidine CAS No. 10103-89-6

Quinoxidine

Cat. No. B158214
CAS RN: 10103-89-6
M. Wt: 306.27 g/mol
InChI Key: UPTLHMUHWUBHKR-UHFFFAOYSA-N
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Description

Quinoxidine, also known as Quinoxaline 1,4-dioxides, is an important class of heterocyclic N-oxides. It has a wide range of biological activity which determines its practical use in the development of drugs of various pharmaceutical groups . Derivatives from this series have found application in the clinic as antibacterial drugs and are used in agriculture . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides, such as antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic .


Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Several synthetic strategies have been developed for the synthesis of quinoxaline derivatives . For instance, copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields .


Molecular Structure Analysis

Quinoxaline 1,4-dioxides are known for their high reactivity and tendency to undergo various rearrangements . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .


Chemical Reactions Analysis

Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .


Physical And Chemical Properties Analysis

The chemistry of N-oxides of heterocyclic compounds is one of the dynamically developing areas of organic synthesis. Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .

Scientific Research Applications

Quinoxaline, a nitrogen-containing heterocyclic compound, has many pharmaceutical and industrial applications . Here are six unique applications of Quinoxaline:

  • Anti-Cancer & Anti-Proliferative Activity

    • Application : Quinoxaline derivatives have been synthesized and tested for their anti-cancer properties .
    • Results : While the specific results depend on the derivative and cancer type, quinoxaline derivatives have shown promise in inhibiting cancer cell proliferation .
  • Anti-Microbial Activity

    • Application : Quinoxaline derivatives have been used as antimicrobial agents .
    • Results : Quinoxaline derivatives have demonstrated significant antimicrobial activity .
  • Anti-Convulsant Activity

    • Application : Some quinoxaline derivatives have been found to possess anti-convulsant properties .
    • Results : Certain quinoxaline derivatives have shown promise in reducing seizure activity .
  • Anti-Tuberculosis Activity

    • Application : Quinoxaline derivatives have been used in the treatment of tuberculosis .
    • Results : Quinoxaline derivatives have demonstrated significant anti-tuberculosis activity .
  • Anti-Malarial Activity

    • Application : Quinoxaline derivatives have been used in the treatment of malaria .
    • Results : Quinoxaline derivatives have demonstrated significant anti-malarial activity .
  • Anti-Leishmanial Activity

    • Application : Quinoxaline derivatives have been used in the treatment of leishmaniasis .
    • Results : Quinoxaline derivatives have demonstrated significant anti-leishmanial activity .
  • Functionalized Quinoline Motifs

    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Synthesis and Reactivity

    • Application : Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
    • Methods : Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
    • Results : The synthetic strategies and their functionalization with possible mechanistic rationalization will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefiting researchers for future development .
  • Drug Discovery

    • Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Methods : Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
    • Results : The use of quinoline in drug discovery has led to the development of numerous effective treatments .
  • Cinchona Alkaloids

    • Application : Cinchona alkaloids, which include quinine, quinidine, cinchonidine, and cinchonine, are a unique class of quinoline alkaloids with a significant impact on human civilization .
    • Methods : These alkaloids have been used in various applications, including as chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .
    • Results : The portfolio of applications of Cinchona alkaloids is much broader, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformation converting them into other modular and chiral building blocks .
  • Functionalized Quinoline Motifs

    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Drug Discovery

    • Application : Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
    • Methods : Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
    • Results : The use of quinoline in drug discovery has led to the development of numerous effective treatments .

Safety And Hazards

Cyadox, a derivative of Quinoxaline 1,4-dioxides, has low toxicity and high safety, making it a potential substituent for olaquindox and carbadox in animal husbandry .

Future Directions

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives, analyzes their biological properties, and evaluates the prospects for the practical application of the most interesting compounds .

properties

IUPAC Name

[3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLHMUHWUBHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143690
Record name Quinoxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxidine

CAS RN

10103-89-6
Record name 2,3-Quinoxalinedimethanol, 2,3-diacetate, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10103-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
GG Dvoryantseva, SV Lindeman… - Pharmaceutical …, 1990 - Springer
… Dioxidine and quinoxidine are preparations having a broad … It was shown that the main process in the conversion of quinoxidine … Dioxidine and quinoxidine, for which the main structural …
Number of citations: 13 link.springer.com
GN Zolotareva, ÉN Meksina, OP Chernikova… - Pharmaceutical …, 1980 - Springer
The genetic action of I was evaluated according to the induction of chromosome aberrations in a culture of human peripheral blood lymphocytes, in mouse bone marrow cells, in Welsh …
Number of citations: 1 link.springer.com
IS Musatova, AS Elina, NP Solov'eva… - Pharmaceutical …, 1983 - Springer
Amides of 3-hydroxymethyl-7-bromoquinoxaline-2-carboxylic acid di-N-oxide (XXIIIa-i) were synthesized from 2-carbethoxy-3-methyl-7-bromoquinoxaline-di-N-oxide(V), which was in …
Number of citations: 1 link.springer.com
AA Shapiro, SK Abilev, VA Bratslavskii… - Pharmaceutical …, 1978 - Springer
… quinoxidine in MSM after two washings from MPB; 4) bacteria of strain TA 1950 grown to a density of 1 x 108, treated with quinoxidine in … of 1 x 108, treated with quinoxidine in MSM after …
Number of citations: 3 link.springer.com
LM Polukhina, EN Padeĭskaia, EM Granik… - Farmakologiia i …, 1977 - europepmc.org
… The animals' urine showed no presence of quinoxidine. In mice receiving quinoxidine the urine … The dynamics of the dioxidine excretion with urine in mice receiving quinoxidine is in line …
Number of citations: 2 europepmc.org
EM Granik - Pharmaceutical Chemistry Journal, 1974 - Springer
The method of nonaqueous acidimetric titration in an acetic anhydride solution was chosen for the analysis of these compounds. Although no information is at present available on the …
Number of citations: 3 link.springer.com
VM Kazakova, OG Sokol, GG Dvoryantseva… - Chemistry of …, 1980 - Springer
… quinoxidine inDMF were studied. Polarographic analysis showed that the first step in the reduction is a one'electron step and is reversible for all of the compounds except quinoxidine. …
Number of citations: 2 link.springer.com
AS Elina, IS Musatova, EN Padeiskaya… - Pharmaceutical …, 1977 - Springer
… Quinoxidine (II) is indicated for the oral treatment of acute … I is found in the urine of animals treated with quinoxidine [3]. … sensitive to the action of dioxidine and quinoxidine), viz., Escheri…
Number of citations: 2 link.springer.com
AP Avtsyn, GN Pershin, RS Trager… - Bulletin of Experimental …, 1982 - Springer
… -- dioxidine and quinoxidine [6] -- and of two depot sulfonamides -- sulfalen and sulfamonomethoxine -- in experimental NAT vibrio infection. Dioxidine and quinoxidine are new …
Number of citations: 3 link.springer.com
TA Gus' kova, EA Berliand, VN Popova… - Farmakologiia i …, 1984 - europepmc.org
The toxicity of dioxydin and quinoxidine was studied in experiments on rats and mice given the drugs intravenously. The target organs for both drugs are the adrenals. The pathological …
Number of citations: 3 europepmc.org

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